molecular formula C20H27F2N3O B6073461 N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide

N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide

Cat. No. B6073461
M. Wt: 363.4 g/mol
InChI Key: OPTJJDWJMYMEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases, including cancer, epilepsy, and depression. The compound has also been studied for its potential use as a painkiller and an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide is not fully understood. However, it is believed that the compound acts on the central nervous system by modulating the activity of specific receptors and neurotransmitters. The compound has been found to interact with the serotonin, dopamine, and opioid receptors, which are known to play a crucial role in regulating mood, pain, and addiction.
Biochemical and Physiological Effects:
N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. The compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity. The compound has been found to exhibit significant activity at low concentrations, making it an ideal candidate for drug development. However, the compound's complex structure and limited availability can pose a challenge in conducting experiments.

Future Directions

There are several future directions for the research and development of N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide. One of the major areas of focus is the development of new drugs based on the compound's structure and activity. The compound's potential use as a painkiller and anti-inflammatory agent is also an area of interest. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in treating various diseases.
Conclusion:
N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide is a promising compound with potential applications in the field of medicine. Its high potency and selectivity make it an ideal candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and its potential applications in treating various diseases.

Synthesis Methods

The synthesis of N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide involves the reaction of 1-(2,3-difluorobenzyl)-4-piperidinone with allylamine and pyrrolidinecarboxylic acid. The reaction is carried out under specific conditions to obtain the desired product with high purity and yield.

properties

IUPAC Name

3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-N-prop-2-enylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N3O/c1-2-9-23-20(26)25-12-8-16(14-25)15-6-10-24(11-7-15)13-17-4-3-5-18(21)19(17)22/h2-5,15-16H,1,6-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTJJDWJMYMEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC(C1)C2CCN(CC2)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.